

Spectroscopic Data and Analysis of 4-Bromo-3-iodophenol: A Technical Overview

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Compound of Interest

Compound Name: **4-Bromo-3-iodophenol**

Cat. No.: **B1526393**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for **4-Bromo-3-iodophenol**, a halogenated phenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-iodophenol**. This data has been generated using advanced computational algorithms and serves as a reliable estimate for experimental values.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.62	d	1H	H-2
7.29	d	1H	H-6
6.78	dd	1H	H-5
5.30	s	1H	-OH

Predicted data

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl_3 (Deuterated Chloroform) Frequency: 125 MHz

Chemical Shift (δ) ppm	Assignment
155.1	C-1
140.2	C-2
131.5	C-5
116.8	C-6
110.4	C-4
93.7	C-3

Predicted data

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Broad	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1580, 1470, 1400	Strong	Aromatic C=C stretch
1250	Strong	C-O stretch
880 - 820	Strong	C-H out-of-plane bend
650	Medium	C-Br stretch
600	Medium	C-I stretch

Predicted data

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
298/300	High	[M] ⁺ · (Molecular ion with Br isotopes)
171/173	Medium	[M - I] ⁺
143	Low	[M - I - CO] ⁺
127	High	[I] ⁺
79/81	Medium	[Br] ⁺

Predicted data, fragmentation patterns are hypothetical

Experimental Protocols

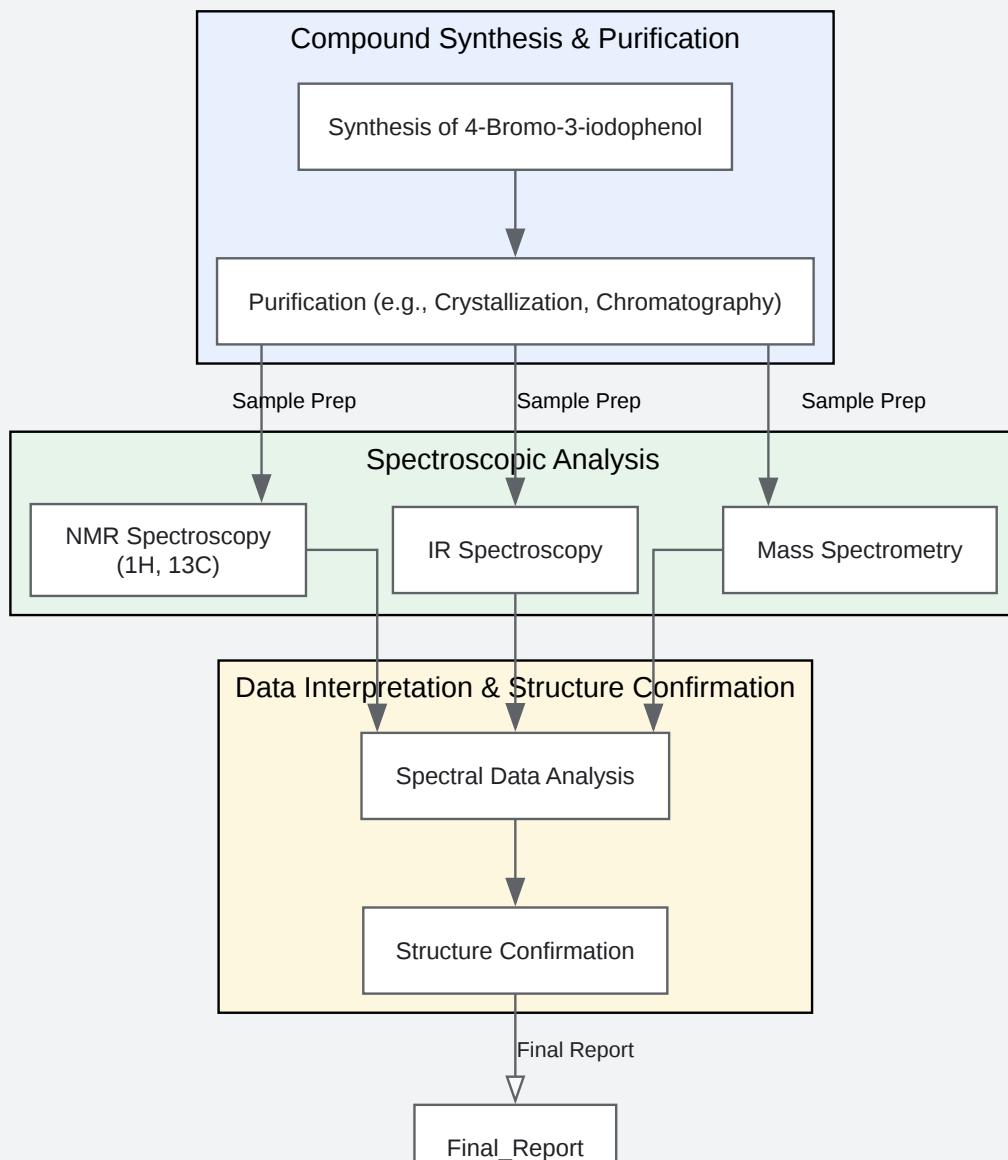
While the data presented is predictive, the following are general experimental protocols for the acquisition of spectroscopic data for a compound like **4-Bromo-3-iodophenol**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-Bromo-3-iodophenol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
2. Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.
3. Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a small amount of the sample is introduced into the ion source. Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of 4-Bromo-3-iodophenol

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromo-3-iodophenol**.

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